Cas no 1895278-04-2 (tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate)

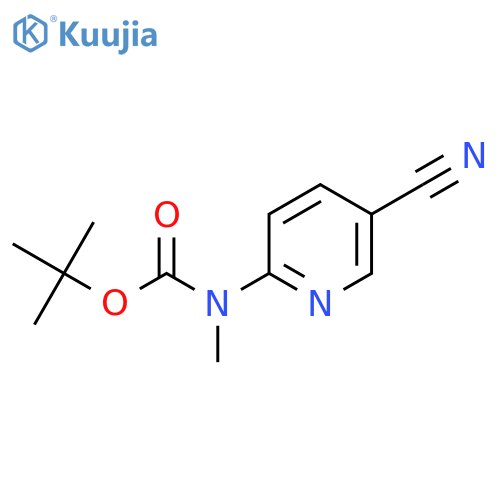

1895278-04-2 structure

商品名:tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate

tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- EN300-7271651

- tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate

- 1895278-04-2

-

- インチ: 1S/C12H15N3O2/c1-12(2,3)17-11(16)15(4)10-6-5-9(7-13)8-14-10/h5-6,8H,1-4H3

- InChIKey: UHNNDDHKVPNRBI-UHFFFAOYSA-N

- ほほえんだ: O(C(N(C)C1C=CC(C#N)=CN=1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 233.116426730g/mol

- どういたいしつりょう: 233.116426730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 326

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 66.2Ų

tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7271651-0.05g |

tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate |

1895278-04-2 | 95.0% | 0.05g |

$563.0 | 2025-03-11 | |

| Enamine | EN300-7271651-0.5g |

tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate |

1895278-04-2 | 95.0% | 0.5g |

$645.0 | 2025-03-11 | |

| Enamine | EN300-7271651-0.25g |

tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate |

1895278-04-2 | 95.0% | 0.25g |

$617.0 | 2025-03-11 | |

| Enamine | EN300-7271651-0.1g |

tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate |

1895278-04-2 | 95.0% | 0.1g |

$591.0 | 2025-03-11 | |

| Enamine | EN300-7271651-1.0g |

tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate |

1895278-04-2 | 95.0% | 1.0g |

$671.0 | 2025-03-11 | |

| Enamine | EN300-7271651-10.0g |

tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate |

1895278-04-2 | 95.0% | 10.0g |

$2884.0 | 2025-03-11 | |

| Enamine | EN300-7271651-5.0g |

tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate |

1895278-04-2 | 95.0% | 5.0g |

$1945.0 | 2025-03-11 | |

| Enamine | EN300-7271651-2.5g |

tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate |

1895278-04-2 | 95.0% | 2.5g |

$1315.0 | 2025-03-11 |

tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

1895278-04-2 (tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate) 関連製品

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量